1-Amino-3-(thiazol-2-yl)propan-2-ol
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Overview
Description
1-Amino-3-(thiazol-2-yl)propan-2-ol is an organic compound belonging to the class of aralkylamines. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-Amino-3-(thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or primary amines under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Amino-3-(thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
1-Amino-3-(thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 1-Amino-3-(thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-3-(thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)propan-1-amine: This compound has a similar thiazole ring but differs in the position of the amino group.
2-Amino-4-(thiazol-2-yl)butanol: This compound has a longer carbon chain and different functional groups.
Thiazole derivatives: Various thiazole derivatives share the thiazole ring structure but differ in their substituents and functional groups .
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c7-4-5(9)3-6-8-1-2-10-6/h1-2,5,9H,3-4,7H2 |
InChI Key |
JYDSLVJDMOOAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(CN)O |
Origin of Product |
United States |
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